(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Description
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid (CAS: 874288-10-5) is a boronic acid derivative with the molecular formula C₁₀H₁₃BClNO₃ and a molecular weight of 241.48 g/mol . Its structure features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the meta position relative to a carbamoyl group (-CONH-), which is further functionalized with a 3-chloropropyl chain. Hazard statements (H315, H319, H335) indicate risks of skin, eye, and respiratory irritation, necessitating careful handling .
Boronic acids like this are widely used in Suzuki-Miyaura cross-coupling reactions and biomedical applications, leveraging their ability to form reversible covalent bonds with diols or interact with enzymes . The chloropropyl carbamoyl moiety introduces steric bulk and electronic effects, distinguishing it from simpler phenylboronic acids.
Properties
IUPAC Name |
[3-(3-chloropropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJIILRCPRVUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657450 | |
| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-10-5 | |
| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 3-chloropropyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from 0-100°C. Major products formed from these reactions include various substituted boronic acid derivatives.
Scientific Research Applications
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boronic acid derivatives.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Positional Isomers
- (4-Chloro-3-(cyclopropylcarbamoyl)-phenyl)boronic acid (CAS: 871332-73-9) and (3-Chloro-4-(cyclopropylcarbamoyl)-phenyl)boronic acid (CAS: 850589-44-5) Key Differences: These isomers differ in the positions of the chlorine atom and cyclopropylcarbamoyl group on the phenyl ring. Both share the molecular formula C₁₀H₁₁BClNO₃ (MW: 239.47 g/mol) but exhibit distinct reactivity due to steric and electronic variations. For example, the meta-substituted chlorine in the target compound may enhance electrophilicity compared to para-substituted analogs .
Carbamoyl Substituent Variants
- (3-(Dimethylcarbamoyl)phenyl)boronic acid (CAS: 373384-14-6) and (3-(Methylcarbamoyl)phenyl)boronic acid (CAS: 832695-88-2)
- Key Differences : These compounds replace the chloropropyl group with smaller methyl or dimethylcarbamoyl substituents. The reduced steric bulk in these analogs likely improves solubility and reaction kinetics in cross-coupling reactions but may compromise binding specificity in enzymatic interactions .
- Similarity Scores : Structural similarity to the target compound is 0.97–1.00, highlighting core phenylboronic acid conservation .
Functional Group Modifications
Aromatic vs. Aliphatic Carbamoyl Chains
Boronic Acids with Bulky Substituents
- (R)-(3,5-Dimethoxy-4-((1-phenylethyl)carbamoyl)phenyl)boronic acid
HDAC Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Activity: Inhibits fungal HDAC (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group enhances hydrophilicity, whereas the chloropropyl group in the target compound may improve membrane permeability due to its lipophilicity .
Fluorescence and Binding Affinity
- 3-Aminophenylboronic acid (3APBA) and 3-(Acetamidomethyl)phenylboronic acid (3AAPBA) Key Differences: These derivatives exhibit fluorescence and strong binding to diols (e.g., fructose) with dissociation constants (Kd) ~10³–10⁴ M⁻¹. The chloropropyl carbamoyl group in the target compound may reduce fluorescence but enhance stability in aqueous environments .
Data Tables
Table 1: Structural and Physical Properties
*HDACi: Histone deacetylase inhibitor
Biological Activity
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid (CAS No. 874288-10-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological mechanisms, effects on cellular processes, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃BClNO₃
- Molecular Weight : 241.48 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Requires storage under inert atmosphere at room temperature to maintain stability.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The boronic acid moiety allows for reversible covalent binding to diols, which is crucial for its function in biochemical pathways.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are pivotal in signal transduction pathways. For instance, it may inhibit the phosphorylation processes critical for cell proliferation and survival.
- Receptor Modulation : It can interact with specific receptors, potentially altering their activity and influencing downstream signaling cascades.
Cellular Impact
The compound has been evaluated for its effects on various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : Research has demonstrated that this compound can cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates as evidenced by caspase activation assays.
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| A2780 (Ovarian) | 15 | Induces G2/M arrest and apoptosis |
| MV-4-11 (Leukemia) | 20 | Significant reduction in cell viability |
| MCF7 (Breast) | 50 | Moderate antiproliferative activity |
Dosage Effects
The biological activity varies significantly with dosage:
- Low Doses : Minimal toxicity observed; potential for therapeutic use.
- High Doses : Associated with hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window.
Case Studies
- Anticancer Activity : In a study involving multiple cancer cell lines, this compound demonstrated significant antiproliferative effects. The structure-activity relationship was explored, revealing that modifications to the phenyl group could enhance activity against specific cancer types .
- In Vivo Studies : Animal models treated with varying doses showed that while lower doses were well-tolerated, higher doses resulted in adverse effects, necessitating careful dosage optimization in therapeutic contexts.
Research Applications
The compound's unique properties make it suitable for various applications:
- Drug Development : Its ability to inhibit key enzymes positions it as a candidate for developing new anticancer therapies.
- Biochemical Research : Utilized in studies focusing on enzyme kinetics and cellular signaling pathways.
Q & A
How can researchers optimize the synthesis of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid to improve yield and purity?
Answer:
The synthesis involves coupling 3-chloropropylamine to a boronic acid-functionalized phenyl group via carbamoyl linkage. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt to activate the carboxylic acid intermediate (if starting from 3-carboxyphenylboronic acid) for reaction with 3-chloropropylamine .
- Boronic acid protection : Protect the boronic acid group with pinacol during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using B NMR (δ ~30 ppm for boronic acid) and H NMR (characteristic peaks for chloropropyl and carbamoyl groups) .
What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?
Answer:
The compound’s boronic acid group is pH-sensitive, forming boronate esters in basic conditions. Key methods include:
- Dynamic NMR : Track B or H NMR shifts to monitor boronate ester formation at pH >8.5 .
- HPLC-MS : Assess hydrolytic degradation under acidic (pH <3) or basic (pH >9) conditions using a C18 column with 0.1% formic acid in mobile phases. Degradation products may include free boronic acid and 3-chloropropylamine .
- FT-IR : Confirm carbamoyl bond stability by observing N-H stretches (~3300 cm) and C=O vibrations (~1650 cm) .
How does the 3-chloropropylcarbamoyl moiety influence the reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions?
Answer:
The electron-withdrawing carbamoyl group reduces the electron density of the boronic acid, potentially slowing transmetalation steps. Experimental strategies to mitigate this include:
- Catalyst optimization : Use Pd(PPh) with KCO in DMF/HO (3:1) at 80°C to enhance coupling efficiency .
- Substituent effects : Compare reaction rates with unsubstituted phenylboronic acid controls to quantify steric/electronic impacts. Kinetic studies via F NMR (if fluorinated partners are used) can track intermediate formation .
What strategies are recommended to address solubility challenges of this compound in aqueous and organic solvents?
Answer:
The compound exhibits limited solubility in polar solvents due to its hydrophobic chloropropyl chain. Solutions include:
- Co-solvent systems : Use DMSO/water mixtures (e.g., 20% DMSO) for biological assays or THF/MeOH for synthetic applications .
- Derivatization : Convert the boronic acid to its more soluble pinacol ester temporarily, then regenerate it post-reaction .
- Micellar catalysis : Employ surfactants like SDS (1% w/v) to enhance solubility in aqueous media for kinetic studies .
How can researchers evaluate the potential of this compound as a targeted drug delivery agent via boronic acid-diol interactions?
Answer:
The boronic acid group binds vicinal diols (e.g., sialic acid on cell surfaces). Advanced methodologies include:
- Surface plasmon resonance (SPR) : Measure binding affinity to diol-functionalized surfaces (e.g., immobilized fructose) .
- Fluorescence quenching assays : Use anthracene-tagged diols to quantify binding constants (K) in physiological buffers .
- In vitro targeting : Conjugate the compound to fluorescent probes (e.g., FITC) and track cellular uptake in cancer vs. normal cells via confocal microscopy .
What computational methods can predict the interaction of this compound with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model binding to diol-rich proteins (e.g., lectins) with the boronic acid group as a key interaction site .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate the energy barrier for boronate ester formation .
- MD simulations : Simulate stability in lipid bilayers to assess membrane permeability, leveraging the chloropropyl chain’s hydrophobicity .
How do structural analogs of this compound (e.g., fluorophenyl or pyridyl derivatives) compare in catalytic or biochemical applications?
Answer:
- Suzuki coupling efficiency : Fluorine substituents increase electrophilicity, accelerating transmetalation, while pyridyl groups enhance solubility via hydrogen bonding .
- Binding specificity : Fluorinated analogs show higher affinity for diol-containing receptors (e.g., bacterial lipopolysaccharides) in SPR assays .
- Toxicity profiles : Chloropropyl derivatives may exhibit higher cytotoxicity (test via MTT assays) compared to hydroxyl- or methoxy-substituted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
